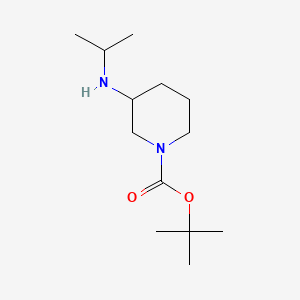
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate
概要
説明
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Some compounds similar to tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate include:
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique reactivity and interaction properties. This makes it particularly valuable in specialized synthetic and research applications .
生物活性
Tert-butyl 3-(isopropylamino)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a tert-butyl group and an isopropylamino moiety. Its chemical formula is , and it exhibits properties typical of piperidine derivatives, which are often utilized in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The piperidine ring can engage with neurotransmitter receptors, potentially modulating neurotransmitter activity, which may lead to therapeutic effects in neurological disorders.
- Hydrogen Bond Formation : The isopropylamino group can form hydrogen bonds with biological macromolecules, enhancing the compound's affinity for specific targets.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects, including:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in xenograft models, indicating its potential as an anticancer agent .
Case Studies
- Neuroprotective Studies : A study investigated the effects of related piperidine compounds on neuronal cell lines, demonstrating significant protection against oxidative stress-induced apoptosis .
- Antitumor Efficacy : In vivo studies using KARPAS-299 tumor models showed that similar compounds effectively inhibited tumor growth and reduced phosphorylation of key signaling proteins like ALK and ERK .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
tert-butyl 3-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQRMKZAXONPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693570 | |
| Record name | tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282742-29-3 | |
| Record name | tert-Butyl 3-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














